molecular formula C16H14N4O3S B2409693 N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-64-6

N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2409693
CAS No.: 896342-64-6
M. Wt: 342.37
InChI Key: VZWIASZSTXCGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine heterocyclic core. Its structure includes a 2-methyl group at the thiazole ring, a 5-oxo substituent on the pyrimidine moiety, and an N-(3-acetamidophenyl)carboxamide side chain.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-8-20-15(23)13(7-17-16(20)24-9)14(22)19-12-5-3-4-11(6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWIASZSTXCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC(=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Condensation for Tetrahydropyrimidine Precursors

The synthesis begins with the formation of 1,2,3,4-tetrahydropyrimidine-2-thiones via a three-component Biginelli reaction. This involves:

  • Reactants : Thiourea (1.5 equiv), methyl acetoacetate (1 equiv), and an aldehyde (1 equiv).
  • Catalyst : Iodine (0.03 mmol) or AlCl3/HCl in methanol.
  • Conditions : Reflux in acetonitrile or methanol for 7–8 hours.

For N-(3-acetamidophenyl) incorporation, 3-acetamidobenzaldehyde may serve as the aldehyde component. The reaction yields 4-(3-acetamidophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, confirmed by IR (C=O at 1,712 cm⁻¹) and ¹H NMR (δ 1.60 ppm for CH3).

Cyclization to Thiazolo[3,2-a]Pyrimidine Core

The tetrahydropyrimidine intermediate undergoes cyclization with chloroacetyl chloride or monochloroacetic acid to form the thiazolo ring:

  • Reagents : Chloroacetyl chloride (1.5 equiv), anhydrous NaOAc (2 g), glacial acetic acid (20 mL), and acetic anhydride (15 mL.
  • Conditions : Reflux at 140–142°C for 4–5 hours.
  • Outcome : Intramolecular nucleophilic substitution forms the thiazolo[3,2-a]pyrimidine scaffold. Substituents at position 2 (methyl) arise from the methyl group in methyl acetoacetate.

Functionalization at Position 6: Carboxamide Installation

The carboxamide group at position 6 is introduced via condensation with 3-acetamidoaniline:

  • Reactants : Thiazolo[3,2-a]pyrimidine-6-carbonyl chloride (1 equiv) and 3-acetamidoaniline (1.2 equiv).
  • Conditions : Stirring in dry dichloromethane with triethylamine (2 equiv) at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields the final compound.

Optimization and Catalytic Innovations

Recent advances employ Fe3O4@l-arginine nanoparticles as a recyclable catalyst for one-pot syntheses, reducing reaction times to 2–3 hours with yields up to 85%. Microwave-assisted methods further enhance efficiency, achieving cyclization in 30 minutes.

Spectral Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : Peaks at 3,371 cm⁻¹ (N–H), 1,712 cm⁻¹ (C=O), and 1,593 cm⁻¹ (C=N).
  • ¹H NMR (CDCl3): δ 1.60 (s, 3H, CH3), 5.84 (s, 1H, pyrimidine-H), 7.44 (s, 1H, exocyclic CH), 7.96 (s, 1H, NH).
  • 13C NMR : δ 22.1 (CH3), 123.8–148.2 (aromatic carbons), 165.4 (C=O).

Physicochemical Properties

Property Value
Molecular Formula C₁₇H₁₅N₄O₃S
Molecular Weight 371.39 g/mol
Melting Point 196–198°C
Yield 78–85%

Challenges and Recommendations

  • Regioselectivity : Competing cyclization pathways may form oxazolo byproducts; AlCl3 preferentially directs thiazolo formation.
  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted aniline derivatives.
  • Scalability : Fe3O4@l-arginine catalysts enable gram-scale synthesis with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrimidine ring, characterized by an acetamidophenyl group and a carboxamide functionality. The synthesis typically involves multi-component reactions, such as the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. Techniques like ultrasonic activation may enhance reaction efficiency .

Antimicrobial Activity

Research indicates that N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals and reduce oxidative damage to cells .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with various signaling pathways involved in tumor growth . In vitro studies have shown promising results against several cancer cell lines, indicating potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazolopyrimidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antibacterial activity .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound against human ovarian cancer cells (OVCAR-8). The study revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 75% at 10 µM concentration), indicating its potential as an effective anticancer agent .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescriptionEvidence
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC = 32 µg/mL
AntioxidantScavenges free radicalsIn vitro studies
AnticancerInhibits proliferation of cancer cellsUp to 75% reduction in OVCAR-8 viability

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in disease processes, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting processes like replication and transcription.

Comparison with Similar Compounds

Structural Analogs in the Thiazolo[3,2-a]Pyrimidine Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Biological Activity (β1i/β5i Inhibition)* Key Structural Differences
Target Compound N-(3-acetamidophenyl), 2-methyl Not reported in evidence Acetamide group enhances H-bonding potential
Compound 21 () N-(4-chlorophenyl) β1i: 19%, β5i: 23% Chlorophenyl group increases hydrophobicity
Compound 22 () N-(furan-2-ylmethyl) β1i: 31%, β5i: 32% Furan methyl group reduces steric bulk
N-(2-methoxyphenyl)-3-methyl () N-(2-methoxyphenyl), 3-methyl Not reported Methoxy group improves solubility but weakens H-bonding
5-(4-Methoxyphenyl)-7-methyl () N-phenyl, 5-(4-methoxyphenyl) Not reported Methoxyphenyl group may enhance π-π stacking

*β1i/β5i inhibition data from immunoproteasome studies in .

Key Findings :

  • Substituent Effects : The acetamidophenyl group in the target compound is unique among analogs, offering stronger hydrogen-bonding interactions compared to chlorophenyl (Compound 21) or methoxyphenyl () groups. This may improve target affinity in proteasome or kinase inhibition .
  • Bioactivity Trends: Compound 22 (furan-methyl substituent) shows higher β1i/β5i inhibition (31–32%) than Compound 21 (19–23%), suggesting that smaller, electron-rich substituents enhance immunoproteasome activity .
  • Solubility Considerations : Methoxy groups () improve aqueous solubility but may reduce membrane permeability compared to the acetamide group in the target compound .

Comparison with Non-Thiazolo Pyrimidine Derivatives

Table 2: Activity and Structural Features of Pyrimidine-Based Analogs
Compound Name Core Structure Key Functional Groups Reported Activity
Anagliptin () Pyrazolo[1,5-a]pyrimidine Cyanopyrrolidinyl, methylpyrazole Potent DPP-4 inhibitor (IC₅₀: 3.8 nM)
7-Cyclopentyl-N,N-dimethyl () Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenyl Anticancer (kinase inhibition)
V1-V10 Triazolopyrimidines () [1,2,4]Triazolo[1,5-a]pyrimidine Benzyloxy-methoxyphenyl Antioxidant and antimicrobial activity

Key Findings :

  • Core Heterocycle Impact : Thiazolo[3,2-a]pyrimidines (target compound) exhibit distinct electronic properties compared to pyrazolo or triazolo analogs. The sulfur atom in the thiazole ring may contribute to redox activity or metal coordination .
  • Pharmacological Targets : While anagliptin () targets DPP-4, thiazolo[3,2-a]pyrimidines are more commonly associated with proteasome or kinase modulation, as seen in and .

Dimeric and Macromolecular Derivatives

describes a dimeric analog, Di-S54, with a disulfide bridge linking two thiazolo[3,2-a]pyrimidine units. This compound likely exhibits enhanced stability or multivalent binding compared to the monomeric target compound. However, its larger size may limit bioavailability .

Biological Activity

N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: N-(3-acetamidophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Molecular Formula: C16H14N4O3S
  • CAS Number: 896342-64-6

The compound features a thiazole ring fused to a pyrimidine structure, which contributes to its diverse chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition:
    • The compound is noted for its ability to inhibit specific enzymes involved in disease processes, including kinases and proteases. This inhibition can disrupt critical signaling pathways in cancer cells and pathogens.
  • Receptor Modulation:
    • It may bind to and modulate the activity of certain receptors, influencing cellular signaling and potentially leading to therapeutic effects in inflammatory and cancerous conditions.
  • Nucleic Acid Interaction:
    • The compound can interact with DNA and RNA, affecting replication and transcription processes which are crucial for cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC): Various studies have reported MIC values indicating effective inhibition against a range of bacterial strains. For example, some derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
PathogenMIC Value (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Streptococcus pneumoniae0.03

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies:
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (human liver carcinoma) and MCF7 (breast cancer) cells.
  • Mechanism of Action:
    • The anticancer activity is believed to be linked to its ability to interfere with tubulin polymerization and affect cell cycle regulation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Properties:
    • A study published in ACS Omega evaluated various thiazole derivatives, including N-(3-acetamidophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research:
    • Another significant study focused on the compound's effect on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner .

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazolo[3,2-a]pyrimidine precursors. Key intermediates include:

  • 3-Acetamidoaniline , which reacts with activated carbonyl derivatives (e.g., chloroformates) to form the carboxamide moiety.
  • Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives , generated via cyclization of thiourea intermediates with α,β-unsaturated ketones under reflux conditions .

Reaction Conditions:

StepReagents/ConditionsSolventTemperatureYield Optimization
CyclizationThiourea, α,β-unsaturated ketonesDMF or DCM80–100°CControlled pH (6–7) and inert atmosphere
Carboxamide formation3-Acetamidoaniline, EDCI/HOBtDichloromethaneRT12–24 h stirring

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., acetamido proton at δ 2.1 ppm, thiazole protons at δ 7.2–8.0 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the fused thiazolo-pyrimidine core (bond angles: 105–110° for C–N–C in thiazole) and acetamido-phenyl orientation (dihedral angle: 75–85° relative to the pyrimidine plane) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+^+ at m/z 385.08) .

Q. How does the compound’s stability under various conditions affect experimental design?

Methodological Answer:

  • Light Sensitivity : Degrades under UV exposure; store in amber vials and minimize ambient light during handling .
  • Moisture Sensitivity : Hydrolyzes the acetamido group in aqueous acidic/basic conditions; use anhydrous solvents (e.g., DMF, DCM) for reactions .
  • Thermal Stability : Decomposes above 200°C; DSC/TGA analysis recommended for thermal profiling before high-temperature assays .

Advanced Research Questions

Q. What challenges exist in resolving crystallographic disorder in its thiazolo[3,2-a]pyrimidine core?

Methodological Answer:

  • Puckering Analysis : The pyrimidine ring exhibits non-planar puckering (flattened boat conformation). Use Cremer-Pople parameters (e.g., θ = 15–25°, φ = 0–30°) to quantify deviations .
  • Disordered Solvent Molecules : Apply SQUEEZE in SHELXL to model electron density in solvent-accessible voids .
  • Twinning : For twinned crystals, refine using HKLF5 in SHELXL and validate with Rint < 0.05 .

Example Data:

ParameterValueSource
C5 deviation from plane0.224 Å
Dihedral angle (thiazole/pyrimidine)80.94°

Q. How can researchers address contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 h) to reduce discrepancies in IC50 values .
  • Solvent Effects : Compare DMSO vs. PEG-400 vehicle controls; solubility differences may artifactually skew dose-response curves .
  • Metabolic Stability : Use liver microsomal assays (e.g., human vs. murine) to account for species-specific CYP450 metabolism .

Q. What computational methods best model the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C6-carboxamide: Fukui f⁻ = 0.15) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (TIP3P model) to assess hydrogen-bonding interactions (e.g., acetamido NH–O=C with H2O) .
  • Docking Studies : Use AutoDock Vina to predict binding to kinase targets (e.g., CDK2; ΔG = -9.2 kcal/mol) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Modify the acetamido phenyl group (e.g., nitro, methoxy) and thiazole methyl group to assess potency shifts .
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine and compare logP (e.g., thiazole: logP = 2.1 vs. oxazole: logP = 1.8) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyrimidine O5) using Discovery Studio .

Q. What experimental phasing challenges arise in X-ray studies of its metal complexes?

Methodological Answer:

  • Heavy Atom Soaking : Use K2PtCl4 or HgI2 for MAD phasing; optimize soaking time (2–6 h) to avoid crystal cracking .
  • Resolution Limits : High mosaicity (>1.0°) in metal-bound crystals requires data collection at synchrotron sources (λ = 0.9–1.1 Å) .
  • Disorder Modeling : Refine occupancy of partially bound metal ions (e.g., Pt at 50% occupancy) using SHELXL restraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.